
2-Azido-1-methylimidazo-(4,5-f)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-1-methylimidazo-(4,5-f)quinoline, also known as IQ-azide, is a synthetic compound that has gained attention in scientific research due to its ability to selectively bind to DNA. It is a member of the heterocyclic aromatic amine family, which are known to be carcinogenic compounds found in cooked meat and fish. In
Wirkmechanismus
The mechanism of action of 2-Azido-1-methylimidazo-(4,5-f)quinoline involves the formation of covalent bonds with DNA. The compound selectively binds to guanine residues in DNA, forming adducts that can lead to mutations. The adducts can also interfere with DNA replication and transcription, leading to cell death. The compound has been shown to induce DNA damage in various cell lines, including human lymphoblastoid cells and Chinese hamster ovary cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its ability to induce DNA damage. The compound has been shown to cause cell cycle arrest and apoptosis in various cell lines. It has also been shown to induce oxidative stress and inflammation, which can contribute to cancer development. In animal studies, this compound has been shown to induce tumors in various organs, including the liver, colon, and lung.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Azido-1-methylimidazo-(4,5-f)quinoline is its ability to selectively bind to DNA, making it a useful tool for studying DNA damage and repair mechanisms. It is also a potent mutagen, which can be useful for studying the mutagenic potential of other compounds. However, the compound has some limitations for lab experiments. It is highly reactive and can be difficult to handle, requiring specialized equipment and techniques. It is also a potent carcinogen, which can pose a risk to researchers handling the compound.
Zukünftige Richtungen
There are several future directions for the study of 2-Azido-1-methylimidazo-(4,5-f)quinoline. One direction is the development of new methods for detecting DNA damage induced by the compound. Another direction is the study of the compound's effects on different cell types and organs, as well as its potential as a therapeutic agent for cancer treatment. The compound's mutagenic potential can also be further explored in the context of gene editing and genetic engineering. Overall, this compound has the potential to contribute to a better understanding of DNA damage and repair mechanisms, as well as to the development of new cancer treatments.
Synthesemethoden
2-Azido-1-methylimidazo-(4,5-f)quinoline can be synthesized through a multistep process involving the reaction of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) with sodium azide. The reaction proceeds through the formation of an intermediate compound, which is then treated with acid to yield the final product. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Azido-1-methylimidazo-(4,5-f)quinoline has been used in various scientific research applications, particularly in the field of DNA damage and repair. It is a potent mutagen that can induce DNA adducts, which are covalent bonds between the compound and DNA. These adducts can cause mutations and lead to cancer development. This compound has been used to study the mechanisms of DNA damage and repair, as well as to develop new methods for detecting DNA damage.
Eigenschaften
CAS-Nummer |
125372-28-3 |
|---|---|
Molekularformel |
C11H8N6 |
Molekulargewicht |
224.22 g/mol |
IUPAC-Name |
2-azido-1-methylimidazo[4,5-f]quinoline |
InChI |
InChI=1S/C11H8N6/c1-17-10-7-3-2-6-13-8(7)4-5-9(10)14-11(17)15-16-12/h2-6H,1H3 |
InChI-Schlüssel |
VKGLRCZFZSPDBU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC3=C2C=CC=N3)N=C1N=[N+]=[N-] |
Kanonische SMILES |
CN1C2=C(C=CC3=C2C=CC=N3)N=C1N=[N+]=[N-] |
Andere CAS-Nummern |
125372-28-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



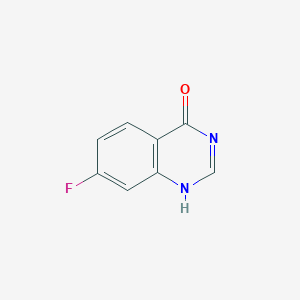

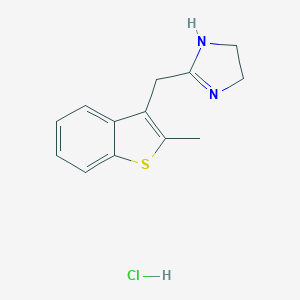
![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)
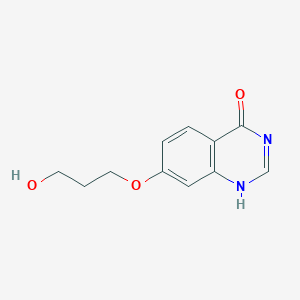

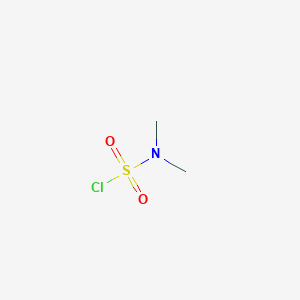
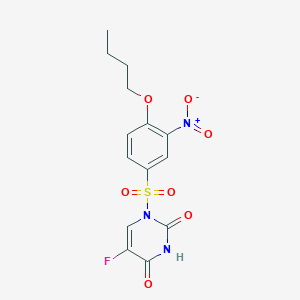
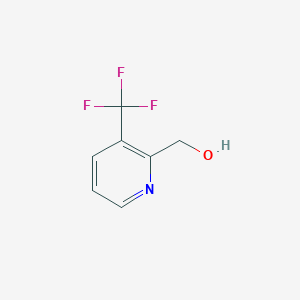
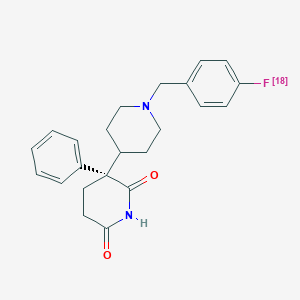


![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)
